3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate
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Overview
Description
3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate is a chemical compound with the empirical formula C13H15FO3 . It has a molecular weight of 238.25 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical and Chemical Properties Analysis
This compound is a solid compound . The InChI key, which is a unique identifier for chemical substances, for this compound isUJYJQOOOUWLZPW-UHFFFAOYSA-N
.
Scientific Research Applications
Fluorescence Sensing
Research has demonstrated that certain lanthanide(III)-organic frameworks exhibit sensitivity to benzaldehyde-based derivatives, including fluorinated compounds similar to 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate, due to their characteristic emission bands. These findings suggest potential applications of such compounds in the development of fluorescence sensors for detecting specific chemicals (Shi et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of various fluorobenzoic acid derivatives have been explored, showcasing the versatility of fluorinated compounds in forming stable structures with potential applications in material science and organic synthesis. Studies on compounds like 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas provide insights into their structural and conformational properties, suggesting uses in designing novel materials or as intermediates in chemical synthesis (Saeed et al., 2011).
Photophysical Properties
The study of halogen-substituent effects on spectroscopic properties of benzothiazoles, including those related to this compound, indicates the potential of such compounds in tuning fluorescence properties for applications in optical materials and sensors. These compounds offer a guide for designing fluorophores with desired photophysical characteristics (Misawa et al., 2019).
Antitumor Activity
Fluorinated benzothiazoles, sharing structural similarities with this compound, have shown potent and selective inhibitory activity against cancer cell lines, including lung, colon, and breast cancer. This highlights the potential therapeutic applications of such compounds in oncology, offering a foundation for the development of new anticancer agents (Mortimer et al., 2006).
Luminescence and Thermal Properties
The construction of lanthanide complexes with fluorobenzoic acid derivatives demonstrates the potential of these compounds in the development of materials with unique luminescence and thermal properties. Such studies pave the way for their use in advanced materials science, including thermal analysis and fluorescence-based applications (Du et al., 2021).
Radiolabelling and Imaging
This compound and related compounds have been explored for their potential in radiolabelling and imaging applications. The development of rapid methods for radiolabelling peptides with fluorinated compounds for use in positron emission tomography (PET) indicates the role of such compounds in biomedical imaging, offering insights into the design of new imaging agents (Sutcliffe-Goulden et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-13(2,3)11(15)8-17-12(16)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYJQOOOUWLZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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